molecular formula C13H26N2O3 B13985385 Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Cat. No.: B13985385
M. Wt: 258.36 g/mol
InChI Key: UPCWCKGXNQPEQU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethoxy)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-9-10(17-7-6-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3

InChI Key

UPCWCKGXNQPEQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OCCN)C

Origin of Product

United States

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